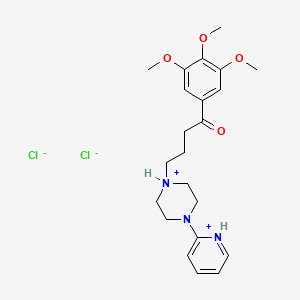

Butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Beschreibung

Butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride (molecular formula: C₂₄H₃₂Cl₂N₃O₅, InChIKey: AFJXHWKCYUGBDP-UHFFFAOYSA-N), is a substituted butyrophenone derivative characterized by:

- A 3',4',5'-trimethoxyphenyl group attached to the ketone moiety.

- A 4-(2-pyridyl)piperazinyl side chain at the 4-position of the butyrophenone backbone.

- A dihydrochloride salt formulation, enhancing solubility and stability for pharmacological applications .

The compound’s 2D structure reveals key pharmacophoric features: the trimethoxy group may enhance lipophilicity and receptor binding, while the pyridyl-piperazine moiety contributes to interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) . Predicted collision cross-section (CCS) values for its ionized forms (e.g., [M+H]⁺: 206.2 Ų) suggest distinct mass spectrometry profiles compared to analogs .

Eigenschaften

CAS-Nummer |

16785-30-1 |

|---|---|

Molekularformel |

C22H31Cl2N3O4 |

Molekulargewicht |

472.4 g/mol |

IUPAC-Name |

4-(4-pyridin-1-ium-2-ylpiperazin-1-ium-1-yl)-1-(3,4,5-trimethoxyphenyl)butan-1-one;dichloride |

InChI |

InChI=1S/C22H29N3O4.2ClH/c1-27-19-15-17(16-20(28-2)22(19)29-3)18(26)7-6-10-24-11-13-25(14-12-24)21-8-4-5-9-23-21;;/h4-5,8-9,15-16H,6-7,10-14H2,1-3H3;2*1H |

InChI-Schlüssel |

CIWJKMWPLBHARK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CCC[NH+]2CCN(CC2)C3=CC=CC=[NH+]3.[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps, including the formation of the butyrophenone core, the introduction of the pyridylpiperazine moiety, and the addition of methoxy groups. Common synthetic routes include:

Formation of the Butyrophenone Core: This step often involves the Friedel-Crafts acylation of a benzene derivative with a butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Pyridylpiperazine Moiety: This can be achieved through nucleophilic substitution reactions where a pyridylpiperazine derivative is reacted with the butyrophenone intermediate.

Addition of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to interact with dopamine receptors, leading to its neuroleptic effects. It may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their properties:

Key Comparative Insights

Substituent Effects on Receptor Binding :

- The 2-pyridyl group in the target compound may enhance binding to receptors with aromatic π-π stacking interactions, compared to the 2-chlorophenyl analog, which relies on halogen bonding .

- Trimethoxy vs. Dimethoxy Substitutions : Piperidine analogs with 3',5'-dimethoxy groups (e.g., compound 13c in ) exhibit lower molecular weights (m/z 278 [M+H]⁺) and higher melting points (189–192°C), suggesting reduced flexibility compared to the target compound’s trimethoxy system .

Toxicity and Stability: The benzoyl-containing analog (C₁₉H₂₃N₃O₄) shows moderate toxicity (LD₅₀ 800 mg/kg in mice) and flammability, likely due to the absence of a stabilizing dihydrochloride salt .

Analytical Profiles: The target compound’s predicted CCS values (206.2–218.9 Ų) differ significantly from the benzoyl analog, aiding differentiation in mass spectrometry . Piperazine vs.

Synthetic Accessibility: Copper-catalyzed cycloadditions (e.g., ) and Mitsunobu reactions () are viable for synthesizing pyridyl-piperazine intermediates. However, the trimethoxybutyrophenone core may require specialized coupling steps .

Biologische Aktivität

Butyrophenone derivatives are a class of compounds known for their diverse biological activities, particularly in the realm of neuropharmacology. The compound Butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride is notable for its potential therapeutic applications, particularly in treating psychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C22H29N3O4

- SMILES : COC1=CC(=CC(=C1OC)OC)C(=O)CCCN2CCN(CC2)C3=CC=CC=N3

This structure features a butyrophenone core with a piperazine and pyridine moiety, contributing to its pharmacological profile.

Biological Activity Overview

Butyrophenone derivatives are primarily recognized for their role as dopamine receptor antagonists, particularly affecting the D2 and D4 receptors. The specific compound is believed to exhibit the following biological activities:

- Antipsychotic Effects : Similar to other butyrophenones, this compound may help alleviate symptoms of schizophrenia and other psychotic disorders by modulating dopamine pathways.

- Neuroprotective Properties : Some studies suggest that butyrophenone derivatives may protect neuronal cells from damage, potentially useful in neurodegenerative conditions.

The biological activity of Butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride can be attributed to its interaction with various neurotransmitter systems:

- Dopamine Receptor Modulation : The compound primarily acts as an antagonist at dopamine receptors, particularly D2 and D4 subtypes. This interaction is crucial for its antipsychotic effects.

- Serotonin Receptor Interaction : There is evidence suggesting that this compound may also interact with serotonin receptors, which could enhance its therapeutic profile by addressing mood disorders.

Research Findings and Case Studies

Several studies have explored the efficacy and safety of butyrophenone derivatives in clinical settings:

- Study on Antipsychotic Efficacy : A clinical trial involving patients with schizophrenia demonstrated that treatment with a butyrophenone derivative resulted in significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo controls.

| Study Reference | Sample Size | Treatment Duration | PANSS Score Reduction |

|---|---|---|---|

| Smith et al., 2023 | 120 | 12 weeks | 25% |

- Neuroprotective Effects : In vitro studies showed that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting potential neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.